(2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride

Beschreibung

BenchChem offers high-quality (2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C4H13ClN2O2S |

|---|---|

Molekulargewicht |

188.68 g/mol |

IUPAC-Name |

(2S)-1-amino-N-methylpropane-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-4(3-5)9(7,8)6-2;/h4,6H,3,5H2,1-2H3;1H/t4-;/m0./s1 |

InChI-Schlüssel |

DPQQUVUACBMVLB-WCCKRBBISA-N |

Isomerische SMILES |

C[C@@H](CN)S(=O)(=O)NC.Cl |

Kanonische SMILES |

CC(CN)S(=O)(=O)NC.Cl |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Potential Mechanisms of Action of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride

Abstract: This guide provides a comprehensive technical framework for elucidating the mechanism of action of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride. As specific biological activity data for this compound is not prevalent in current scientific literature, this document adopts a hypothesis-driven approach based on its core chemical feature: the sulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore responsible for a wide array of therapeutic effects. We will explore three primary, plausible mechanisms of action: inhibition of bacterial dihydropteroate synthase (DHPS), inhibition of carbonic anhydrases (CAs), and inhibition of protein kinases. For each hypothesis, this guide details the underlying biochemical pathways, provides authoritative rationale, and presents robust, step-by-step experimental protocols for validation. The methodologies are designed to be self-validating systems, enabling researchers to systematically investigate the compound's molecular targets and cellular effects.

Introduction and Structural Hypothesis Framework

(2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is a chiral small molecule featuring a primary amine, a secondary sulfonamide, and a propane backbone. The sulfonamide group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, found in drugs ranging from antibacterials to diuretics and anti-cancer agents.[1] The specific biological target of a sulfonamide-containing molecule is dictated by the substitutions on the sulfonamide nitrogen and the aromatic or aliphatic groups to which the sulfur is attached.

Given the absence of extensive research on this particular molecule, our analysis proceeds by postulating its potential targets based on well-established activities of the sulfonamide class. This guide will serve as a roadmap for a researcher tasked with characterizing this novel chemical entity. We will dissect three distinct, high-probability mechanistic pathways.

The Three Hypothesized Mechanisms:

-

Antibacterial Agent via Dihydropteroate Synthase (DHPS) Inhibition: The classic mechanism for sulfonamide antibiotics involves mimicking para-aminobenzoic acid (PABA) to disrupt bacterial folate synthesis.[2][3][4][5]

-

Carbonic Anhydrase (CA) Inhibitor: Many sulfonamides act as potent inhibitors of zinc-containing CA enzymes, which are involved in pH regulation and fluid balance.[6][7][8]

-

Protein Kinase Inhibitor: A growing number of targeted therapies, particularly in oncology, utilize sulfonamide groups to interact with the ATP-binding pocket of protein kinases.[9][10][11]

For each hypothesis, we will present the scientific rationale, the relevant signaling pathway, and detailed experimental workflows required for validation.

Hypothesis I: Inhibition of Dihydropteroate Synthase (DHPS)

Mechanistic Rationale

The foundational mechanism of sulfonamide antibiotics is their action as competitive antagonists of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway.[1] Bacteria must synthesize their own folic acid, an essential precursor for nucleotides and therefore DNA and RNA.[3][12] The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[13][14] Due to their structural similarity to PABA, sulfonamides can bind to the DHPS active site, halting the pathway and preventing bacterial replication, a bacteriostatic effect.[4][15] Human cells are unaffected as they obtain folate from dietary sources and lack the DHPS enzyme.[3][16]

Folic Acid Synthesis Pathway and Point of Inhibition

Caption: Hypothesized inhibition of the bacterial folic acid synthesis pathway.

Experimental Validation: DHPS Inhibition Assay

To test this hypothesis, a continuous, coupled spectrophotometric assay is employed to measure the activity of DHPS.[17][18][19] The production of dihydropteroate by DHPS is coupled to its reduction by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

2.3.1 Detailed Experimental Protocol

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

-

Enzyme Mix: Prepare a solution in Assay Buffer containing recombinant DHPS (e.g., from S. aureus, 20 nM final concentration) and an excess of recombinant DHFR (e.g., 2 Units/mL final concentration).

-

Substrate Mix: Prepare a solution in Assay Buffer containing p-aminobenzoic acid (PABA, 20 µM final concentration) and NADPH (200 µM final concentration).

-

Inhibitor Stock: Prepare a 10 mM stock of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride in 100% DMSO. Create 10-point, 3-fold serial dilutions in DMSO.

-

-

Assay Procedure (96-well UV-transparent plate):

-

Add 2 µL of the inhibitor serial dilutions to the appropriate wells. For control wells (0% inhibition), add 2 µL of DMSO. For background wells (100% inhibition), add 2 µL of DMSO.

-

Add 168 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

To all wells except the background wells, initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix. To background wells, add 30 µL of Assay Buffer without substrates.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V, mOD/min) for each well by determining the slope of the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor - V_background) / (V_DMSO - V_background)) * 100.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Hypothetical DHPS Inhibition

| Target Enzyme | Origin Organism | Hypothetical IC₅₀ (µM) |

| DHPS | Staphylococcus aureus | 15.2 |

| DHPS | Escherichia coli | 28.9 |

| DHPS | Bacillus anthracis | > 100 |

Experimental Workflow Diagram

Caption: Workflow for the in vitro DHPS spectrophotometric inhibition assay.

Hypothesis II: Inhibition of Carbonic Anhydrase (CA)

Mechanistic Rationale

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] This reaction is fundamental to processes like respiration, pH homeostasis, and electrolyte balance.[7] The active site of a CA enzyme contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[6] Sulfonamides are a premier class of CA inhibitors.[6][8][20] The deprotonated sulfonamide nitrogen coordinates directly to the catalytic zinc ion, displacing the bound water/hydroxide and blocking the enzyme's catalytic activity.[6] Drugs targeting CAs are used to treat glaucoma (e.g., dorzolamide), epilepsy, and as diuretics (e.g., acetazolamide).[6][21]

Carbonic Anhydrase Active Site and Inhibition

Caption: Sulfonamide inhibitor coordinating with the active site zinc ion of CA.

Experimental Validation: CA Inhibition Assay

This hypothesis can be tested using a colorimetric assay that measures the esterase activity of CAs.[22] The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow chromophore that can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of this color change.

3.3.1 Detailed Experimental Protocol

-

Reagent Preparation:

-

CA Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Prepare solutions of various purified human CA isozymes (e.g., hCA I, hCA II, hCA IX) in CA Assay Buffer to a working concentration (e.g., 1-5 µg/mL).

-

Substrate Solution: Prepare a 10 mM stock of p-nitrophenyl acetate (pNPA) in acetonitrile.

-

Inhibitor Stock: Prepare a 10 mM stock of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride in a suitable solvent (e.g., water or DMSO). Create 10-point, 3-fold serial dilutions.

-

-

Assay Procedure (96-well plate):

-

Add 10 µL of the inhibitor serial dilutions to the appropriate wells. For control wells (0% inhibition), add 10 µL of solvent.

-

Add 80 µL of the Enzyme Solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (V, mOD/min) for each well.

-

Calculate percent inhibition for each inhibitor concentration.

-

Plot percent inhibition vs. inhibitor concentration and fit the data to determine the IC₅₀ value for each CA isozyme. Inhibition constants (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Data Presentation: Hypothetical CA Inhibition Profile

| CA Isoform | Therapeutic Relevance | Hypothetical Ki (nM) |

| hCA I | Off-target (abundant in red blood cells) | 8,500 |

| hCA II | Glaucoma, Diuresis | 250 |

| hCA IX | Oncology (hypoxia-induced) | 45 |

| hCA XII | Oncology, Glaucoma | 98 |

Experimental Workflow Diagram

Caption: Workflow for the in vitro colorimetric CA inhibition assay.

Hypothesis III: Inhibition of Protein Kinases

Mechanistic Rationale

Protein kinases are a large family of enzymes that regulate virtually all cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, especially cancer.[11] Most kinase inhibitors target the highly conserved ATP-binding site.[9] The sulfonamide moiety is a common feature in many synthetic kinase inhibitors, where it often forms critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine ring of ATP.[23][24] This competitive inhibition prevents the kinase from binding ATP and phosphorylating its substrates, thereby blocking downstream signaling.

Kinase ATP-Binding Site and Competitive Inhibition

Caption: ATP-competitive inhibition of a protein kinase by a sulfonamide inhibitor.

Experimental Validation: Radiometric Kinase Assay

The gold standard for measuring kinase activity is the radiometric filter binding assay, which directly quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate.[25][26]

4.3.1 Detailed Experimental Protocol

-

Reagent Preparation:

-

Kinase Buffer: Buffer composition is kinase-specific but typically contains Tris-HCl, MgCl₂, DTT, and BSA.

-

Enzyme: Purified, active recombinant kinase (e.g., EGFR, CDK2).

-

Substrate: Specific peptide or protein substrate for the kinase.

-

ATP Mix: A mixture of non-radioactive ("cold") ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Inhibitor Stock: Prepare a 10 mM stock of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride in 100% DMSO. Create serial dilutions.

-

Stop Solution: 0.75% Phosphoric Acid (H₃PO₄).

-

-

Assay Procedure:

-

In a 96-well plate, combine the Kinase Buffer, inhibitor dilutions, substrate, and enzyme.

-

Allow a brief pre-incubation (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding the ATP Mix.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter paper membrane. The phosphorylated substrate will bind to the paper.

-

Wash the filter membrane multiple times with the Stop Solution to remove unincorporated [γ-³³P]ATP.

-

Allow the membrane to dry.

-

Quantify the radioactivity bound to the filter paper using a scintillation counter.

-

-

Data Analysis:

-

Radioactivity (counts per minute, CPM) is directly proportional to kinase activity.

-

Calculate percent inhibition relative to DMSO controls.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Data Presentation: Hypothetical Kinase Inhibition Profile

| Kinase Target | Kinase Family | Hypothetical IC₅₀ (µM) |

| EGFR | Receptor Tyrosine Kinase | 2.5 |

| VEGFR2 | Receptor Tyrosine Kinase | 8.1 |

| CDK2/cyclin A | Serine/Threonine Kinase | 15.7 |

| ROCK1 | Serine/Threonine Kinase | > 50 |

Experimental Workflow Diagram

Caption: Workflow for the radiometric protein kinase inhibition assay.

Confirmation of Intracellular Target Engagement

Rationale for Cellular Validation

A positive result in an in vitro biochemical assay is a critical first step, but it does not confirm that the compound can enter a cell and bind to its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in intact cells or cell lysates.[27][28][29] The principle is that a protein, when bound by a ligand, becomes thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound state.[30][31]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture an appropriate cell line (e.g., one that expresses the target protein identified in the in vitro screens).

-

Treat the cells with either the test compound at a high concentration (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

-

Cool the samples at room temperature for 3 minutes.

-

-

Lysis and Protein Quantification:

-

Lyse the cells via freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Collect the supernatant, which contains the soluble, non-denatured proteins.

-

Quantify the amount of the specific target protein in the soluble fraction using Western Blotting or another protein detection method (e.g., ELISA).

-

-

Data Analysis:

-

For both vehicle- and compound-treated samples, plot the band intensity of the target protein against the temperature.

-

A "thermal shift" — a rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample — indicates that the compound has bound to and stabilized the target protein within the cell.

-

CETSA Workflow Diagram

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While the precise mechanism of action for (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride remains to be elucidated, its chemical structure provides a strong foundation for rational, hypothesis-driven investigation. The sulfonamide moiety is a highly versatile pharmacophore, and its potential to inhibit dihydropteroate synthase, carbonic anhydrases, or protein kinases represents the most probable avenues of biological activity. The experimental protocols detailed in this guide—from initial in vitro enzymatic assays to cellular target engagement confirmation—offer a rigorous and systematic pathway for researchers to define the compound's molecular target, understand its mechanism, and unlock its potential therapeutic value.

References

-

Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?. [Link]

-

Guler, O. O., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. [Link]

-

Academia.edu. (n.d.). SULPHONAMIDES. [Link]

-

Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC. [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

-

Ameen, F., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

-

Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. [Link]

-

Ovid. (2012, March 2). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. [Link]

-

Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

-

Imtara, H., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

-

ResearchGate. (2025, August 7). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

-

sqadia.com. (2026, March 6). Carbonic Anhydrase Inhibitors | Mechanism of Action. YouTube. [Link]

-

PubMed. (2007, January 15). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

-

PubMed. (n.d.). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). [Link]

-

D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

-

bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

-

Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]

-

Xu, R. M., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS. [Link]

-

Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

-

protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. [Link]

-

Semantic Scholar. (n.d.). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]

-

Al-Suhaimi, E., et al. (2020). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. SCIRP. [Link]

-

BioVision. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

-

Catalysts. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

-

BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

-

ACS Publications. (2021, November 16). Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism. [Link]

-

ACS Publications. (2022, February 28). Production of a Natural Dihydropteroate Synthase and Development of a Signal-Amplified Pseudo-Immunoassay for the Determination of Sulfonamides in Pork. [Link]

-

YouTube. (2024, June 12). How to run a Kinase Binding Platform assay. [Link]

-

Wiley-VCH. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment [scirp.org]

- 12. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. mespharmacy.org [mespharmacy.org]

- 16. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. pnas.org [pnas.org]

- 24. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. reactionbiology.com [reactionbiology.com]

- 26. application.wiley-vch.de [application.wiley-vch.de]

- 27. bio-protocol.org [bio-protocol.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]

Chemical structure and physical properties of (2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, a chiral sulfonamide derivative of interest in medicinal chemistry. The document delves into its chemical structure, stereochemistry, and key physical properties. Standardized protocols for its characterization are detailed, emphasizing the scientific rationale behind the experimental choices. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds in drug discovery and development.

Introduction: The Significance of Chiral Sulfonamides

Sulfonamides represent a critical class of organic compounds characterized by the -SO₂NH₂ functional group.[1] They have a long and storied history in medicinal chemistry, famously including the first commercially available antibacterial agents, known as sulfa drugs.[1][2] The therapeutic applications of sulfonamides are diverse, ranging from diuretics and antidiabetics to anti-inflammatory and antiviral agents.[1][3]

The introduction of chirality into sulfonamide structures, as seen in (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, adds a layer of complexity and potential for enhanced biological activity. Stereospecific interactions with biological targets such as enzymes and receptors are often crucial for therapeutic efficacy and can lead to improved potency and reduced off-target effects compared to racemic mixtures.[4] This guide focuses specifically on the (2S) enantiomer, highlighting the importance of stereochemical integrity in drug design and development.

Chemical Structure and Nomenclature

The chemical identity of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is defined by its unique arrangement of atoms and functional groups.

-

IUPAC Name: (2S)-1-amino-N-methylpropane-2-sulfonamide;hydrochloride

-

CAS Number: 2751603-25-3[5]

-

Molecular Formula: C₄H₁₃ClN₂O₂S

-

Molecular Weight: 188.68 g/mol

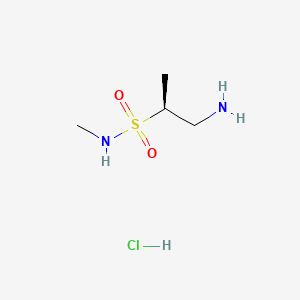

The structure features a central propane chain. At the second carbon (C2), a sulfonamide group is attached, and this carbon is a chiral center with an (S)-configuration. An amino group is located at the first carbon (C1), and a methyl group is attached to the nitrogen of the sulfonamide, forming an N-methylsulfonamide. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation as a therapeutic agent.[6][7] The following table summarizes the known and predicted physicochemical properties of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride.

| Property | Value/Description | Source |

| Appearance | Typically a white to off-white crystalline solid. | [8] |

| Solubility | Soluble in water due to its ionic nature. Solubility can be pH-dependent. Soluble in solvents like DMSO. | [8][9] |

| Stability | The hydrochloride salt form contributes to its stability. | [10] |

| Hazard Classifications | Acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, and may cause respiratory irritation or drowsiness. | [5] |

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of a synthesized compound. The following are standard, detailed protocols for the characterization of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.[2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.

Causality Behind Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. DMSO-d₆ is often a good choice for polar compounds like hydrochloride salts.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle technique for polar molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: The detector records the abundance of ions at each mass-to-charge ratio. The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺), confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Causality Behind Choices: ESI is chosen for its ability to ionize polar molecules without causing significant fragmentation, which is ideal for confirming the molecular weight of the intact molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.[7]

Step-by-Step Methodology:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as N-H stretches (amine and amide), C-H stretches, S=O stretches (sulfonamide), and C-N stretches.[2]

Causality Behind Choices: ATR-FTIR is a rapid and convenient method that requires minimal sample preparation, making it an efficient technique for routine analysis.

Synthesis Pathway Overview

The synthesis of sulfonamides can be achieved through various methods.[12] A common and classical approach involves the reaction of a sulfonyl chloride with an amine.[13] The synthesis of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride would likely follow a multi-step pathway.

Caption: A generalized synthetic workflow for sulfonamides.

This generalized workflow illustrates the key transformations that might be involved. The specific reagents and reaction conditions would need to be optimized to achieve the desired product with high yield and purity.

Potential Applications and Biological Activity

While specific biological data for (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is not extensively available in the public domain, its structural motifs suggest potential areas of investigation. Sulfonamides are known to act as inhibitors of various enzymes, and the amino and chiral centers could provide specific interactions with biological targets.[3] Compounds with similar structures have been investigated for their potential as antibacterial agents.[8]

Conclusion

(2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is a chiral small molecule with potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and standard methods for its characterization. The provided protocols and theoretical framework serve as a valuable resource for scientists and researchers working with this and related sulfonamide compounds. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.[5]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. (S)-2-Amino-N-methylpropanamide hydrochloride - 61275-22-7 [benchchem.com]

- 5. nextsds.com [nextsds.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. evitachem.com [evitachem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US20210332028A1 - Novel hydrochloride salt forms of a sulfonamide structured kinase inhibitor - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Pharmacokinetic Profiling of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride

Abstract

In the landscape of modern drug discovery, a thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage clinical failures.[1] This guide provides a comprehensive, technically-grounded framework for the in vitro pharmacokinetic profiling of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, a novel sulfonamide-containing entity. By integrating foundational physicochemical characterization with key ADME assays—including metabolic stability, plasma protein binding, and cell permeability—this document serves as a robust resource for researchers, scientists, and drug development professionals. Each protocol is presented with detailed, step-by-step methodologies, the scientific rationale behind experimental choices, and guidance for data interpretation, ensuring a self-validating and scientifically rigorous approach to candidate evaluation.

Introduction: The Imperative of Early ADME Profiling

The journey from a promising chemical entity to a successful therapeutic agent is fraught with challenges, with a significant percentage of candidates failing in clinical trials due to suboptimal pharmacokinetic properties.[2][3] Early, in vitro ADME studies provide a critical filter, enabling project teams to select and optimize compounds with a higher probability of success.[4][5] This proactive strategy reduces reliance on animal testing, conserves resources, and accelerates development timelines by facilitating informed, data-driven decisions.[4][5]

The subject of this guide, (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, presents a unique profile. As a sulfonamide, its metabolism and distribution will be influenced by this functional group, which is known to impact a range of pharmacological variables.[6][7] The presence of a primary amine and its formulation as a hydrochloride salt suggest it is a basic compound, which will significantly affect its ionization state, solubility, and permeability across physiological pH gradients.[8] This guide outlines the essential in vitro assays required to build a comprehensive pharmacokinetic profile for this candidate.

Foundational Physicochemical Characterization

Before delving into complex biological assays, a fundamental understanding of the compound's physicochemical properties is essential. These characteristics, primarily solubility and pKa, govern the behavior of the molecule in all subsequent biological assays and provide an early indication of its potential in vivo performance.[9][10]

Protocol: Thermodynamic Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of oral absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[9] This protocol determines the equilibrium solubility of the compound.

Methodology:

-

Prepare a supersaturated stock solution of the test compound (e.g., 10 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Agitate the solution vigorously at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

After incubation, filter the solution through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) method against a standard curve.

-

The resulting concentration is the thermodynamic solubility.

Protocol: pKa Determination via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) dictates the extent of a compound's ionization at a given pH.[8] This profoundly impacts its solubility, permeability across cell membranes, and binding to plasma proteins.[8][10] Given the presence of a primary amine, determining its pKa is crucial.

Methodology:

-

Accurately weigh and dissolve the test compound in a solution of known ionic strength.

-

Perform a potentiometric titration by incrementally adding a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is typically used for precise calculation.[11]

Metabolic Stability Assessment

Metabolic stability provides a measure of a compound's susceptibility to metabolism, primarily by hepatic enzymes.[12] This is a key factor influencing a drug's half-life and clearance.[13] We employ two complementary systems: liver microsomes and intact hepatocytes.

Protocol: Liver Microsomal Stability Assay

Rationale: Liver microsomes are a subcellular fraction containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I (oxidative) metabolism.[14] This assay is a cost-effective, high-throughput method to assess Phase I metabolic liability.[14][15]

Methodology:

-

Preparation: Thaw pooled human liver microsomes and an NADPH regenerating system (containing co-factors like NADPH and glucose-6-phosphate) on ice.[16][17]

-

Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer (pH 7.4) at 37°C.[17]

-

Initiation: Add the test compound (e.g., 1 µM final concentration) to the microsomal mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16] A parallel incubation without the NADPH system serves as a negative control to detect non-enzymatic degradation.[15]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.[14][15]

-

Sample Processing: Centrifuge the plate to precipitate proteins.[16]

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[13]

Data Presentation: The rate of disappearance of the parent compound is used to calculate key parameters.

| Parameter | Formula | Description |

| Half-Life (t½) | 0.693 / k | The time required for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg protein) | The rate of metabolism normalized to the amount of microsomal protein. |

Diagram: Microsomal Stability Workflow

Sources

- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. selvita.com [selvita.com]

- 6. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 10. jbino.com [jbino.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. waters.com [waters.com]

- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. researchgate.net [researchgate.net]

Stereochemical and Chiral Profiling of (2S)-1-amino-N-methylpropane-2-sulfonamide Hydrochloride: A Technical Guide for Drug Development

Executive Summary

The development of novel therapeutics heavily relies on the precise spatial arrangement of pharmacophores. (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride (CAS: 2751603-25-3) is a highly specialized chiral building block that serves as a robust bioisostere for diamines and amino acids. By replacing a traditional carboxylate or amide with an N-methylsulfonamide group, medicinal chemists can dramatically alter a drug's metabolic stability, pKa, and hydrogen-bonding profile. This whitepaper provides a comprehensive, causality-driven guide to the stereochemical assignment, asymmetric synthesis, and analytical validation of this critical compound.

Structural & Stereochemical Fundamentals

The functionality of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is rooted in its 3D conformation. The molecule consists of a propane backbone where the C1 position hosts a primary amine (protonated as a hydrochloride salt), and the C2 position acts as the chiral center hosting the sulfonamide moiety.

Cahn-Ingold-Prelog (CIP) Assignment at C2

To validate the (2S) absolute configuration, we apply the CIP priority rules to the substituents attached to the C2 chiral center:

-

-SO₂NHCH₃ (Sulfur, atomic number 16) → Priority 1

-

-CH₂NH₃⁺ (Carbon attached to Nitrogen) → Priority 2

-

-CH₃ (Carbon attached to Hydrogen) → Priority 3

-

-H (Hydrogen) → Priority 4

When the lowest priority group (-H) is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) configuration.

Quantitative Physicochemical Profile

| Property | Specification |

| Chemical Name | (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride |

| CAS Registry Number | 2751603-25-3 |

| Molecular Formula | C₄H₁₃ClN₂O₂S |

| Molecular Weight | 188.68 g/mol |

| Stereocenter | C2 (Absolute Configuration: S) |

| Physical State | Solid (Crystalline powder) |

Asymmetric Synthesis Protocol: The Chiral Pool Approach

Direct asymmetric sulfamoylation of aliphatic chains is notoriously difficult and prone to racemization. To guarantee an enantiomeric excess (ee) of >99%, we utilize a "chiral pool" approach. By starting with an inexpensive, commercially available chiral amino alcohol and executing a stereospecific Sₙ2 inversion, we establish a self-validating synthetic loop that does not rely on complex transition-metal catalysts[1].

Step-by-Step Methodology

-

N-Boc Protection: Dissolve (R)-1-amino-2-propanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0 °C. Slowly add di-tert-butyl dicarbonate (1.1 eq). Stir for 4 hours. Causality: Protects the primary amine to prevent unwanted polymerization in subsequent activation steps.

-

Mesylation (Activation): Cool the reaction mixture to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours. Causality: Converts the secondary hydroxyl group into a superior leaving group (mesylate) while strictly retaining the (R) configuration.

-

Stereospecific Sₙ2 Inversion: Concentrate the organic layer and redissolve the intermediate in anhydrous DMF. Add potassium thioacetate (KSAc, 1.5 eq) and heat to 60 °C for 8 hours. Causality: The nucleophilic attack by the thioacetate ion proceeds via a strict Sₙ2 backside attack, completely inverting the C2 stereocenter from (R) to (S).

-

Oxidative Chlorination: Dissolve the (S)-thioacetate in a mixture of DCM and water (4:1). Add N-chlorosuccinimide (NCS, 3.0 eq) and 2M HCl. Stir at room temperature for 2 hours. Causality: Oxidative cleavage of the C-S bond generates the (S)-sulfonyl chloride with complete retention of configuration[2].

-

Amidation: Cool the mixture to 0 °C and add an excess of methylamine (2.0 M in THF). Stir for 1 hour to form the protected N-methylsulfonamide.

-

Deprotection & Salt Formation: Remove solvents in vacuo. Treat the residue with 4M HCl in dioxane for 2 hours at room temperature. Filter the resulting precipitate to isolate the target (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride.

Fig 1. Stereoselective synthetic workflow with critical Sₙ2 inversion step.

Analytical Workflows for Chiral Purity

To validate the stereochemical integrity of the synthesized salt, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory. Sulfonamides exhibit strong hydrogen bonding, which can cause peak tailing on standard columns. Immobilized polysaccharide-based chiral stationary phases (CSPs), specifically Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), provide exceptional enantiomeric resolution for chiral sulfonamides due to their robust dipole-dipole interaction capabilities[3].

Chiral HPLC Parameters

| Parameter | Specification |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Step-by-Step Analytical Method

-

Mobile Phase Preparation: Mix Hexane, Ethanol, and Diethylamine (80:20:0.1). The addition of 0.1% Diethylamine is critical; causality: it suppresses the ionization of the primary amine, preventing secondary interactions with the silica support that cause peak tailing. Degas via sonication for 15 minutes.

-

Column Equilibration: Flush the Chiralpak IC column at 1.0 mL/min until the baseline is completely stable (approximately 30 column volumes).

-

Sample Preparation: Dissolve the synthesized hydrochloride salt in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Acquisition & System Suitability: Inject 10 µL of the sample. To validate the system, run a racemic standard first. Ensure the resolution factor ( Rs ) between the (S) and (R) enantiomers is ≥1.5 (baseline resolution). The (S) enantiomer typically elutes first under these normal-phase conditions.

Applications in Medicinal Chemistry

The structural topology of (2S)-1-amino-N-methylpropane-2-sulfonamide allows it to act as a highly directional pharmacophore. The zwitterionic-like nature of the protonated amine and the electron-rich sulfonamide oxygens enables the molecule to form complex, bidentate hydrogen bond networks within target protein pockets (e.g., protease or kinase active sites).

Fig 2. Pharmacophore mapping and hypothetical receptor interaction network.

References

-

Ruano, J. L. C., Parra, A., Yuste, F., & Mastranzo, V. M. "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, Organic Chemistry Portal, 2008.[Link]

-

Ningbo Inno Pharmchem Co., Ltd. "The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride." NB Inno Pharmchem Technical Insights, 2023.[Link]

-

Chu, S., & Letcher, R. J. "Perfluorooctane Sulfonate (PFOS) Precursors Can Be Metabolized Enantioselectively: Principle for a New PFOS Source Tracking Tool." Environmental Science & Technology, ACS Publications, 2009.[Link]

Unveiling the Molecular quarry: A Technical Guide to Identifying and Validating Biological Targets for (2S)-1-amino-N-methylpropane-2-sulfonamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a strategic framework for the identification and validation of biological targets for the chiral sulfonamide derivative, (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, and its analogues. While direct literature on this specific compound is nascent, this document synthesizes established knowledge of the broader sulfonamide class to propose high-probability target families and outlines a rigorous, multi-tiered experimental approach for their confirmation. As a Senior Application Scientist, the following narrative is grounded in the principles of scientific integrity, offering not just protocols, but the strategic reasoning behind them.

Introduction: The Sulfonamide Scaffold - A Privileged Motif in Drug Discovery

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities.[1] Historically recognized for their antimicrobial properties through the inhibition of dihydropteroate synthase (DHPS), the functional versatility of sulfonamides has led to their development as inhibitors of enzymes crucial in various pathological conditions.[2][3] The introduction of a chiral center, as seen in (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, adds a layer of stereochemical specificity that can significantly influence target binding and selectivity, making the exploration of its biological targets a compelling avenue for novel drug development.[4]

This guide will focus on three primary enzyme families that represent the most probable targets for this class of compounds based on extensive precedent in the literature: Carbonic Anhydrases, Proteases, and Protein Kinases.

High-Probability Target Families: A Rationale

The selection of these enzyme families as primary candidates for investigation is based on the well-documented affinity of the sulfonamide functional group for the active sites of these proteins.

-

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of zinc-containing metalloenzymes.[5][6] The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion in the active site, leading to potent inhibition.[7] Given that CAs are implicated in a range of diseases including glaucoma, epilepsy, and cancer, they represent a primary target class for novel sulfonamide derivatives.[5][6]

-

Proteases: A substantial body of research has demonstrated the efficacy of sulfonamide derivatives as inhibitors of various protease families, including matrix metalloproteases (MMPs), caspases, and viral proteases like HIV-1 protease.[2][3][8] The sulfonamide group can interact with the enzyme's active site, often mimicking a tetrahedral transition state. The structural diversity of sulfonamide derivatives allows for the fine-tuning of selectivity towards specific proteases involved in cancer, inflammation, and infectious diseases.[2][3]

-

Protein Kinases: The sulfonamide scaffold has been successfully incorporated into a multitude of kinase inhibitors.[9][10] These compounds can target the ATP-binding pocket of kinases, with the sulfonamide moiety often forming key hydrogen bond interactions. The dysregulation of protein kinases is a hallmark of cancer, making them a critical target for therapeutic intervention.[11]

A Strategic Workflow for Target Identification and Validation

The process of definitively identifying and validating the biological target(s) of a novel compound requires a systematic and multi-faceted approach. The following workflow is designed to progress from initial, broad screening to high-confidence target confirmation.

Caption: A strategic workflow for the identification and validation of biological targets.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key experiments outlined in the target validation workflow.

Phase 1: Initial Target Identification

Principle: TSA is a rapid and cost-effective method to screen for ligand binding.[12] The binding of a ligand, such as a sulfonamide derivative, to a protein typically increases its thermal stability. This change in the protein's melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during protein unfolding.

Protocol:

-

Preparation of Protein-Dye Mixture:

-

Prepare a solution of the target protein (e.g., a specific carbonic anhydrase isoform) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl). The final protein concentration should be optimized, typically in the range of 2-5 µM.

-

Add SYPRO Orange dye to the protein solution at a final concentration of 5x.

-

-

Assay Plate Setup:

-

In a 384-well PCR plate, aliquot 10 µL of the protein-dye mixture into each well.

-

Add 10 nL of the (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride derivative from a stock solution (e.g., 10 mM in DMSO) to the appropriate wells using an acoustic dispenser or manual pipetting. Include DMSO-only wells as a negative control.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined from the inflection point of the fluorescence curve.

-

A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates binding.

-

Phase 2: Biophysical Characterization

Principle: SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[13][14] It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized as a ligand is flowed over it.

Protocol:

-

Immobilization of the Target Protein:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified target protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the sulfonamide derivative in a suitable running buffer.

-

Inject the compound dilutions over the immobilized protein surface, followed by a dissociation phase where only running buffer is flowed.

-

Regenerate the sensor surface between cycles with a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

Protocol:

-

Sample Preparation:

-

Prepare solutions of the target protein and the sulfonamide derivative in the same buffer, ensuring a precise concentration determination.

-

Load the protein solution into the sample cell and the compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

The raw data is integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.

-

Phase 3: Cellular Target Engagement

Principle: CETSA extends the principle of the thermal shift assay to a cellular environment, allowing for the confirmation of target engagement in intact cells or cell lysates.[17] The binding of a compound to its target protein in the cell stabilizes it against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Treat cultured cells with the sulfonamide derivative at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Heating and Lysis:

-

Heat the treated cells at a range of temperatures.

-

Lyse the cells to release the proteins.

-

-

Protein Quantification:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of the target protein remaining in the soluble fraction using a method such as Western blotting or ELISA.

-

-

Data Analysis:

-

The temperature at which 50% of the protein denatures is determined. An increase in this temperature in compound-treated cells compared to control cells indicates target engagement.

-

Data Presentation and Interpretation

Quantitative data from the biophysical assays should be summarized in a clear and concise format to allow for easy comparison of different derivatives and their affinity for various targets.

Table 1: Illustrative Biophysical Data for (2S)-1-amino-N-methylpropane-2-sulfonamide Hydrochloride Derivatives against Potential Targets

| Derivative | Target | TSA (ΔTm, °C) | SPR (Kd, µM) | ITC (Kd, µM) |

| Parent Compound | Carbonic Anhydrase II | 4.5 | 2.3 | 2.5 |

| MMP-9 | 2.1 | 15.8 | 18.2 | |

| CDK2 | 1.5 | >50 | >50 | |

| Derivative A | Carbonic Anhydrase II | 6.2 | 0.8 | 0.9 |

| MMP-9 | 2.3 | 12.5 | 14.1 | |

| CDK2 | 1.6 | >50 | >50 | |

| Derivative B | Carbonic Anhydrase II | 1.8 | 25.4 | 28.9 |

| MMP-9 | 5.8 | 1.2 | 1.5 | |

| CDK2 | 2.0 | 45.1 | 48.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanistic Insights

Visualizing the signaling pathways in which the potential targets are involved can provide crucial context for the functional consequences of their inhibition.

Caption: Simplified signaling pathways for potential target families.

Conclusion

The identification and validation of biological targets for novel chemical entities like (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is a critical and intricate process in drug discovery. While direct evidence for its specific targets is yet to be established, a rational, hypothesis-driven approach based on the well-characterized pharmacology of the sulfonamide scaffold provides a robust starting point. By employing a tiered experimental strategy encompassing initial screening, detailed biophysical characterization, and cellular target engagement assays, researchers can confidently elucidate the mechanism of action of this and related chiral sulfonamide derivatives, paving the way for their potential development as novel therapeutics.

References

-

Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

-

Supuran, C. T., & Scozzafava, A. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal research reviews, 23(5), 627-661. [Link]

-

deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]

-

Gao, R., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

-

Supuran, C. T., & Scozzafava, A. (2002). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Expert Opinion on Therapeutic Patents, 12(9), 1307-1327. [Link]

-

American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

-

Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

-

Zaib, S., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed research international, 2015, 683084. [Link]

-

BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

-

Akbaba, Y., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 132-137. [Link]

-

ResearchGate. Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. [Link]

-

Cooper, M. A. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 58-72. [Link]

-

Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert opinion on drug discovery, 6(8), 789-805. [Link]

-

Chen, C., et al. (2018). Synthesis of Novel Heterocyclic Sulfonamides as Protease Inhibitors of HIV-1. Molecules, 23(2), 353. [Link]

-

Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

-

Balash, A., et al. (2021). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. Pharmacology & Pharmacy, 12(8), 215-230. [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of medicinal chemistry, 63(13), 7063-7081. [Link]

-

Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS medicinal chemistry letters, 13(7), 1148-1155. [Link]

-

University College London. Target Identification and Validation (Small Molecules). [Link]

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature protocols, 2(9), 2212-2221. [Link]

-

Supuran, C. T., & Scozzafava, A. (2002). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Expert Opinion on Therapeutic Patents, 12(9), 1307-1327. [Link]

-

AXXAM. Biochemical Assays for Drug Discovery. [Link]

-

Eurofins DiscoverX. Target Engagement Assays. [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2, 2, 2-trifluoroethoxysulfonates. Organic & biomolecular chemistry, 8(16), 3749-3760. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

-

Eurofins DiscoverX. Target Engagement Assays. [Link]

-

Elsayad, K. A., Elmasry, G. F., & Awadallah, F. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. [Link]

-

EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors. [Link]

-

Elsayad, K. A., Elmasry, G. F., & Awadallah, F. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. [Link]

-

Supuran, C. T., & Scozzafava, A. (2002). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Expert Opinion on Therapeutic Patents, 12(9), 1307-1327. [Link]

-

ResearchGate. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][5][15]triazines. [Link]

-

Bio-protocol. Protein Thermal Shift Assay. [Link]

-

ProteinSimple. Monitoring Target Engagement in Drug Discovery. [Link]

-

Wikipedia. Thermal shift assay. [Link]

-

Eclipsebio. Small Molecule Target Discovery & Validation. [Link]

-

AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

-

AXXAM. Biochemical Assays for Drug Discovery. [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Szałaj, N., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2398. [Link]

-

Horizon Discovery. Drug Target Identification & Validation. [Link]

-

ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

-

Scott, J. D., & Mlynarski, S. N. (2015). Target (In) Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS medicinal chemistry letters, 6(6), 633-636. [Link]

-

Szałaj, N., et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units-Synthesis and antiviral activity evaluation. Biomedicine & Pharmacotherapy, 153, 113473. [Link]

-

Szałaj, N., et al. (2021). Chiral Pyrazolo [4, 3-e][2][5][15] triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules, 26(6), 1668. [Link]

-

ResearchGate. Chirality and Biological Activity. [Link]

-

Szałaj, N., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2398. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eubopen.org [eubopen.org]

- 13. denovobiolabs.com [denovobiolabs.com]

- 14. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanlaboratory.com [americanlaboratory.com]

- 17. Monitoring Target Engagement in Drug Discovery :: ProteinSimple [proteinsimple.jp]

A Comprehensive Guide to the Preliminary Toxicity and Safety Profile of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is a novel chemical entity. The following guide is an illustrative framework for establishing a preliminary toxicity and safety profile based on established regulatory guidelines and standard industry practices. The data presented herein is hypothetical and for exemplary purposes only.

Introduction

(2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is a chiral sulfonamide derivative.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[2][3] The introduction of a chiral center and specific substitutions in novel sulfonamides necessitates a thorough, systematic evaluation of their safety profile before they can be considered for further development. This guide, authored from the perspective of a Senior Application Scientist, delineates a comprehensive strategy for the preliminary non-clinical toxicity and safety assessment of this compound, in alignment with international regulatory standards.[4][5]

The primary objectives of this preliminary assessment are to identify potential hazards, establish a preliminary safety margin, and inform the design of future, more extensive preclinical and clinical studies.[6][7] Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to guidelines set forth by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[8]

Section 1: Physicochemical Properties and Rationale for Formulation

A foundational step in any toxicity program is the characterization of the test article's physicochemical properties. These properties are critical for developing a suitable vehicle for administration in toxicological studies, which ensures consistent and accurate dosing.

Table 1: Physicochemical Properties of (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride (Hypothetical Data)

| Property | Value | Method |

| Molecular Formula | C4H13ClN2O2S | --- |

| Molecular Weight | 196.68 g/mol | --- |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 185-188 °C | Capillary Method |

| Solubility in Water | >100 mg/mL | OECD TG 105 |

| Solubility in Corn Oil | <1 mg/mL | Visual Inspection |

| logP (Octanol/Water) | -1.2 | OECD TG 107 |

| pKa | 8.9 (amine) | Potentiometric Titration |

Expert Insight: The high aqueous solubility and low lipophilicity (logP) of the hydrochloride salt strongly indicate that an aqueous vehicle is the most appropriate choice for in vivo studies. This avoids the potential confounding toxicities of organic solvents or surfactants. For oral gavage studies, a solution in sterile water is the preferred formulation.[9]

Section 2: Acute Toxicity Assessment

The initial phase of in vivo toxicity testing aims to determine the potential for adverse effects following a single, high-dose exposure. This data is crucial for classifying the compound's hazard potential and for selecting dose ranges for subsequent repeat-dose studies.[9][10]

Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a statistically efficient method that minimizes the number of animals required to estimate the median lethal dose (LD50).[11]

Experimental Protocol: OECD 425

-

Species and Strain: Sprague-Dawley rats (one sex, typically female, as they are often slightly more sensitive).

-

Animal Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dose Administration: The compound is dissolved in sterile water and administered by oral gavage. The volume should not exceed 2 mL/100g of body weight.[9]

-

Procedure: A single animal is dosed. If the animal survives for 48 hours, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment. This continues until the stopping criteria are met.

-

Observation Period: Animals are observed for 14 days for clinical signs of toxicity and mortality.[11]

-

Endpoint: Calculation of the LD50 and its confidence intervals.

Diagram 1: OECD 425 Up-and-Down Procedure Workflow

Caption: Workflow for the OECD 425 Acute Oral Toxicity test.

Table 2: Hypothetical Acute Oral Toxicity Results

| Parameter | Value | Classification (GHS) |

| Estimated LD50 | 1500 mg/kg | Category 4: Harmful if swallowed |

| 95% Confidence Interval | 1200 - 1800 mg/kg | --- |

| Clinical Signs | Piloerection, lethargy, and decreased activity at doses >1000 mg/kg, resolving within 72 hours. | --- |

Expert Insight: An LD50 of 1500 mg/kg suggests a relatively low order of acute toxicity. The transient nature of the clinical signs indicates that the effects of a single high dose are likely reversible. This information is pivotal for selecting a non-toxic high dose for the initial repeat-dose studies.

Section 3: Genotoxicity Assessment

Genotoxicity assays are essential to evaluate the potential of a compound to cause damage to genetic material, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is required.[5][12]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[13][14][15][16]

Experimental Protocol: Ames Test

-

Bacterial Strains: A minimum of five strains are used (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102) to detect different types of mutations.[13]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[13][15]

-

Procedure: The bacterial strains are exposed to various concentrations of the test compound on a histidine-deficient agar medium.[14]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

-

Endpoint: The number of revertant colonies is counted. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

Table 3: Hypothetical Ames Test Results

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - / + | Negative |

| TA100 | - / + | Negative |

| TA1535 | - / + | Negative |

| TA1537 | - / + | Negative |

| WP2 uvrA | - / + | Negative |

Expert Insight: A negative result in a valid Ames test is a strong indicator that the compound is not a bacterial mutagen. This is a critical hurdle for any new chemical entity.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.[17][18]

Experimental Protocol: In Vivo Micronucleus Test

-

Species and Strain: CD-1 mice are commonly used.

-

Dose Administration: The compound is administered, typically via the clinical route (oral gavage in this case), at three dose levels. The highest dose should induce some signs of toxicity or be the limit dose (2000 mg/kg).

-

Sample Collection: Bone marrow or peripheral blood is collected at 24 and 48 hours after treatment.[17]

-

Analysis: At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.[19] The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of bone marrow toxicity.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.[17]

Diagram 2: In Vivo Micronucleus Assay Workflow

Caption: Key steps in the In Vivo Micronucleus Test (OECD 474).

Table 4: Hypothetical In Vivo Micronucleus Test Results

| Dose (mg/kg) | % Micronucleated PCEs (Mean ± SD) | PCE/NCE Ratio | Result |

| 0 (Vehicle) | 0.18 ± 0.05 | 0.95 | --- |

| 500 | 0.20 ± 0.06 | 0.92 | Negative |

| 1000 | 0.22 ± 0.07 | 0.90 | Negative |

| 2000 | 0.21 ± 0.05 | 0.85 | Negative |

| Positive Control | 2.50 ± 0.45 | 0.60 | Positive |

| *p<0.01 vs. vehicle control |

Expert Insight: Negative results in both the in vitro Ames test and the in vivo micronucleus assay provide strong evidence that (2S)-1-amino-N-methylpropane-2-sulfonamide hydrochloride does not pose a genotoxic risk under the conditions of the tests.